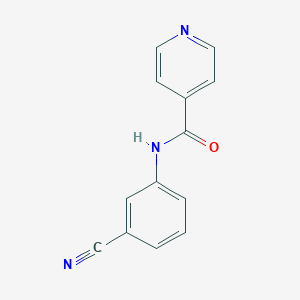![molecular formula C23H22N2O4 B318032 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid](/img/structure/B318032.png)
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C23H22N2O4 and a molecular weight of 390.43178 . This compound is known for its unique structure, which includes an ethyl group, a naphthyl group, and an anilino group, all connected through a carbonyl linkage to a butanoic acid moiety.
Métodos De Preparación
The synthesis of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl(1-naphthyl)amine with 4-nitrophenylbutanoic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions in a solvent mixture of toluene and acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins.
Comparación Con Compuestos Similares
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(4-{[Methyl(1-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-(4-{[Ethyl(2-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: The position of the naphthyl group is different, which can influence the compound’s properties and interactions.
4-(4-{[Ethyl(1-naphthyl)amino]carbonyl}anilino)-3-oxobutanoic acid:
Propiedades
Fórmula molecular |
C23H22N2O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
4-[4-[ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H22N2O4/c1-2-25(20-9-5-7-16-6-3-4-8-19(16)20)23(29)17-10-12-18(13-11-17)24-21(26)14-15-22(27)28/h3-13H,2,14-15H2,1H3,(H,24,26)(H,27,28) |
Clave InChI |
CKIMJMVCCQCIAQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
SMILES canónico |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-2-{[2-(4-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B317951.png)
![2-{[2-(2-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B317952.png)
![2-(2-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B317954.png)
![2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B317955.png)
![2-{[2-(2,6-dimethylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B317957.png)
![2-(4-chlorophenyl)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B317958.png)
![2-(2-methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]butanamide](/img/structure/B317959.png)


![2-[(2-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B317968.png)
![2-propoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B317969.png)
![4,5-Dimethyl-2-[(2-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317971.png)


